molecular formula C20H24N2O4 B4750319 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide

Cat. No. B4750319
M. Wt: 356.4 g/mol
InChI Key: CSMNGAIOERGRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide, also known as MPB, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide has also been shown to inhibit the activity of the PKC pathway, which is involved in cell proliferation and survival. In addition, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in research studies. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, like any compound, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide has limitations. It has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide has been shown to exhibit anti-tumor properties, and further research is needed to investigate its potential as a cancer treatment. Another area of interest is its potential as an anti-inflammatory agent. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide has been shown to inhibit the production of prostaglandins, and further research is needed to investigate its potential as an anti-inflammatory agent. Finally, further research is needed to fully understand the mechanism of action of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide has been extensively researched for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide has been used in various in vitro and in vivo studies to investigate its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

N-[4-(2-methoxyethylcarbamoyl)phenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-12-26-18-6-4-5-16(14-18)20(24)22-17-9-7-15(8-10-17)19(23)21-11-13-25-2/h4-10,14H,3,11-13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMNGAIOERGRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-methoxyethyl)carbamoyl]phenyl}-3-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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